molecular formula C24H40O2I2 B1177741 pchet1 protein CAS No. 147095-73-6

pchet1 protein

Cat. No.: B1177741
CAS No.: 147095-73-6
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Description

Contextualization of Pchet1 Protein in Chromatin Biology

Chromatin is the complex of DNA and proteins that forms chromosomes within the nucleus of eukaryotic cells. Its primary function is to package long DNA molecules into more compact, denser structures. This compaction is achieved by a family of small, positively charged proteins called histones, around which DNA wraps. The structure of chromatin is not static; it is a dynamic entity that can be modified to control gene expression. The two main types of chromatin are euchromatin, which is generally less condensed and associated with active gene transcription, and heterochromatin, which is highly condensed and typically transcriptionally silent. cnrs.fr

Heterochromatin Protein 1 (HP1) is a key non-histone chromosomal protein family that plays a crucial role in the formation and maintenance of heterochromatin. researchgate.netwikipedia.org These proteins are highly conserved across a wide range of eukaryotic organisms, from fungi to animals, highlighting their fundamental importance in nuclear organization. researchgate.netnih.gov HP1 proteins recognize and bind to specific modifications on histone proteins, particularly the methylation of lysine (B10760008) 9 on histone H3 (H3K9me). nih.govnih.gov This interaction is a critical step in the establishment of the condensed heterochromatin structure and the subsequent silencing of genes within these regions. nih.gov The functions of HP1 are diverse and include gene repression, maintenance of heterochromatin integrity, and even roles in DNA repair. wikipedia.org

Pchet1 is a protein identified in the mealybug Planococcus citri that belongs to the HP1 family. biologists.comnih.gov The study of Pchet1 provides insights into the conserved and divergent functions of HP1 homologs in different organisms. In mealybugs, the paternal set of chromosomes becomes entirely heterochromatic and genetically inactive in male embryos, a dramatic example of genomic imprinting. biologists.com The investigation of proteins like Pchet1 is crucial for understanding the molecular mechanisms that govern this large-scale chromatin remodeling.

This compound as a Heterochromatin Protein 1 (HP1) Homolog

Pchet1 is classified as a homolog of HP1, meaning it shares a common evolutionary ancestor and exhibits significant sequence similarity. biologists.com The defining features of HP1 proteins are an N-terminal chromodomain and a C-terminal chromoshadow domain, connected by a flexible hinge region. wikipedia.org The chromodomain is responsible for recognizing and binding to the H3K9me mark on histones, while the chromoshadow domain often mediates protein-protein interactions, allowing HP1 to recruit other factors involved in chromatin regulation. wikipedia.orgnih.gov

A key difference between Pchet1 and the canonical HP1 protein is the presence of internal repeats in Pchet1, a feature not found in Drosophila HP1. biologists.com While Pchet1 is a clear homolog of HP1, its localization within the cell nucleus shows some distinct characteristics. Unlike the typical concentration of HP1 in heterochromatic regions, Pchet1 has been observed in both heterochromatin and euchromatin, suggesting a potentially broader or less specific role in chromatin organization in mealybugs. nih.gov

Table 1: Comparison of Pchet1 and Drosophila HP1

FeaturePchet1 (Planococcus citri)HP1 (Drosophila melanogaster)
Amino Acid Length 173206
Overall Identity to Drosophila HP1 30%100%
Chromodomain Identity to Drosophila HP1 69.5%100%
Presence of Internal Repeats YesNo
Nuclear Localization Heterochromatin and EuchromatinPrimarily Heterochromatin

Data sourced from Epstein et al., 1992 and Smothers et al., 2001. biologists.comnih.gov

Historical Overview of this compound Research

The initial identification and characterization of Pchet1 were reported in a 1992 study by Epstein and colleagues. biologists.comnih.gov This research focused on the cloning and expression of HP1 homologs from the mealybug, Planococcus citri, in an effort to understand the molecular basis of the unusual chromosome behavior in this insect. biologists.com The study successfully isolated and sequenced two cDNA clones that encoded for the HP1 homologs, which they named pchet1 and pchet2. biologists.com

To investigate the function of Pchet1, the researchers synthesized a fusion protein in E. coli and used it to raise polyclonal antibodies in rats. biologists.com Subsequent immunohistochemistry experiments on mealybug cells revealed that the this compound was specific to males. biologists.comcsic.es However, contrary to what might be expected for an HP1 homolog, the study did not find a specific association of Pchet1 with the heterochromatic set of chromosomes in these male mealybugs. biologists.comcsic.es

Later research provided further context and sometimes conflicting findings. For instance, a study by Bongiorni and colleagues in 2001, using a monoclonal antibody against Drosophila HP1, found that an HP1-like protein in mealybugs did specifically stain the paternal, heterochromatic chromosomes in males. csic.es This has led to some debate in the field regarding the precise roles of the different HP1 homologs in mealybug heterochromatinization. csic.es Further studies have also highlighted the importance of another HP1-like protein, PCHTE-2 (encoded by the pchet-2 gene), in the heterochromatinization of the paternal chromosomes in male mealybugs. csic.es The history of Pchet1 research illustrates the ongoing scientific process of refining our understanding of the complex roles that HP1 homologs play in different biological systems.

Table 2: Key Milestones in Pchet1 Research

YearKey FindingResearchers
1992Cloning and sequencing of Pchet1 and Pchet2, two HP1 homologs from Planococcus citri. Pchet1 was found to be a male-specific nuclear protein.Epstein, H., James, T.C., and Singh, P.B.
2001A study using an antibody against Drosophila HP1 showed specific staining of the paternal heterochromatic chromosomes in male mealybugs.Bongiorni, S., et al.
2001A review article noted that Pchet1 localizes to both heterochromatin and euchromatin.Smothers, J.F. and Henikoff, S.

This table summarizes key findings from the cited research articles. biologists.comcsic.es

Properties

CAS No.

147095-73-6

Molecular Formula

C24H40O2I2

Synonyms

pchet1 protein

Origin of Product

United States

Ii. Genetic and Genomic Aspects of Pchet1 Protein

Pchet1 Gene Identification and Structural Characterization

The gene encoding the Pchet1 protein, pchet-1, was first identified and characterized from cDNA clones isolated from the mealybug Planococcus citri. biologists.comcsic.es This discovery was part of an effort to find homologs of the Drosophila melanogaster Heterochromatin Protein 1 (HP1), a key protein involved in forming and maintaining heterochromatin. biologists.com The investigation also identified a second, related gene named pchet-2. csic.es

Table 1: Structural Properties of this compound
PropertyDescriptionSource
OrganismPlanococcus citri (Citrus mealybug) biologists.com
Amino Acid Count173 biologists.com
Predicted Molecular Mass20 kDa biologists.com
Key DomainChromodomain (37 amino acids) biologists.com
Chromodomain Identity to HP169.5% biologists.com
Overall Identity to HP1~30% biologists.com
Distinctive FeatureContains internal repeats not found in Drosophila HP1 biologists.com

Transcriptional Regulation of Pchet1 Gene Expression

The expression of the pchet-1 gene is subject to stringent transcriptional regulation, resulting in a highly specific expression pattern. Studies using antibodies raised against a PCHET1 fusion protein demonstrated that the protein is localized to the nucleus but is exclusively present in males. biologists.comcsic.es The this compound is undetectable in female mealybugs. biologists.com

This male-specific expression pattern points to a regulatory mechanism linked to the sex of the organism. biologists.com However, further investigation into the protein's distribution within male tissues revealed that its localization does not correlate with the heterochromatic chromosome set. biologists.comkarger.com This finding was unexpected, given its homology to HP1, and suggests that despite being male-specific, PCHET1 may not be directly involved in the large-scale heterochromatinization of the paternal genome that characterizes mealybug males. biologists.com The precise molecular machinery, including specific transcription factors that control the on/off state of the pchet-1 gene, remains an area for further research.

Pchet1 Gene Loci and Genomic Context

The pchet-1 gene resides within the genome of Planococcus citri. biologists.comcsic.es This organism provides a unique genomic context due to its system of facultative heterochromatinization. biologists.com In male embryos, the entire set of chromosomes inherited from the father is condensed into a dense, inactive chromatin mass, a process that does not occur in females. biologists.comkarger.com It was within this biological framework that pchet-1 and its paralogue pchet-2 were studied to understand the molecular basis of this phenomenon. While the gene has been successfully cloned and sequenced, the exact chromosomal locus of pchet-1 has not been detailed in published research.

Pchet1 Gene Paralogues and Orthologues

The evolutionary history of a gene can be understood by examining its paralogues and orthologues. Paralogues are genes within the same species that arose from a duplication event, while orthologues are genes in different species that evolved from a common ancestral gene. nih.govnih.gov

In P. citri, the pchet-1 gene coexists with a paralogue, pchet-2. biologists.comcsic.es Both genes encode proteins homologous to Drosophila HP1, but they exhibit significant differences in structure and function. biologists.combiologists.com The PCHET2 protein is larger, with 194 amino acids and a predicted molecular mass of 23 kDa, and its chromodomain is less similar to HP1 (57% identity) compared to PCHET1. biologists.com

Table 2: Comparison of PCHET1 and PCHET2 Paralogues
FeaturePCHET1PCHET2Source
Genepchet-1pchet-2 csic.es
Amino Acid Count173194 biologists.com
Predicted Molecular Mass20 kDa23 kDa biologists.com
HP1 Chromodomain Identity69.5%57% biologists.com
Role in HeterochromatinizationNot demonstratedRequired for formation biologists.combiologists.com

Crucially, the two paralogues have diverged in their biological roles. While the this compound does not appear to associate with the heterochromatic paternal chromosomes, the PCHET2 protein is specifically localized to this chromatin. csic.esresearchgate.net Furthermore, gene knockdown experiments using double-stranded RNA (dsRNA) have provided definitive evidence of their functional separation. Interference with the expression of pchet-2 was shown to disrupt the formation of the heterochromatic chromosome set in males. biologists.com In contrast, similar experiments targeting pchet-1 showed no such effect, indicating that PCHET2, not PCHET1, is the functional HP1-like protein involved in the facultative heterochromatinization process in mealybugs. biologists.comresearchgate.net

Pchet1 is an orthologue of the Heterochromatin Protein 1 (HP1) family, which is remarkably conserved across a vast range of eukaryotic species, from yeast to mammals. wustl.eduresearchgate.net This evolutionary conservation suggests a fundamental role for these proteins in nuclear organization and gene regulation. wustl.edu The founding member of this family was identified in Drosophila melanogaster. researchgate.net

Phylogenetic analyses place Pchet1 from P. citri among the broader family of HP1 proteins. researchgate.net Such comparative genomic studies help to trace the evolutionary trajectory of these proteins, revealing how gene duplication and speciation events have led to a diversity of HP1-like proteins with both conserved and specialized functions in different organisms. researchgate.net The study of orthologues like Pchet1 in organisms with unusual biological systems, such as the mealybug, provides valuable insights into the functional plasticity of this important family of chromatin proteins. biologists.comresearchgate.net

Iii. Protein Domain Architecture and Conformation of Pchet1 Protein

Chromo Domain Characterization in Pchet1 Protein

The chromo domain (CD) is a conserved structural module found in various chromosomal proteins, including HP1 family members like Pchet1. wustl.educellsignal.comebi.ac.ukebi.ac.uk It is typically located at the N-terminus of HP1 proteins. wustl.edunih.goveje.cz

Structural Organization of the Pchet1 Chromo Domain

The chromo domain is approximately 44 to 70 amino acid residues in length. wustl.educellsignal.comebi.ac.uk High-resolution structural studies of HP1-family protein chromo domains reveal a conserved fold consisting of three β-strands packed against an α-helix. ebi.ac.ukebi.ac.uk This fold belongs to the OB (oligonucleotide/oligosaccharide binding)-fold class. ebi.ac.uk The chromo domain of Pchet1, sharing homology with other HP1 chromo domains, is expected to adopt a similar structural arrangement. wustl.edu The chromo domain structure includes a groove or pocket that suggests a site for protein-protein interaction. wustl.edu

Functional Implications of Chromo Domain Mutations in this compound

Mutations within the chromo domain of HP1 proteins can have significant functional consequences, often affecting their ability to bind to modified histones and target specific chromatin regions. nih.govplos.org The chromo domain of HP1 proteins is known to bind specifically to histone H3 methylated at lysine (B10760008) 9 (H3K9me). epigenie.comembopress.orgcellsignal.com This interaction is critical for recruiting HP1 to heterochromatic regions. epigenie.comembopress.org While specific mutational analysis of the Pchet1 chromo domain is less extensively documented in the provided results, studies on other HP1 proteins and chromodomain-containing proteins demonstrate that mutations can abolish or reduce binding to methylated histones, leading to altered chromatin localization and impaired gene silencing or regulation. nih.govplos.org Mutations within the chromo domain structure have been suggested to affect protein-protein interactions. wustl.edu Studies on HP1 mutations within chromo domains have shown effects on phenomena like position-effect variegation and gene repression. nih.gov

Chromo Shadow Domain Features of this compound

The chromo shadow domain (CSD) is another key module in Pchet1, located at the C-terminus. wustl.edunih.goveje.cz It is structurally related to the chromo domain but is a distinguishing feature of the HP1 protein family. epigenie.comembopress.orgebi.ac.ukebi.ac.ukwikipedia.org

Structural Organization of the Pchet1 Chromo Shadow Domain

The chromo shadow domain is slightly larger than the chromo domain. embopress.org Structural analysis reveals that unlike the chromo domain, which is monomeric, the chromo shadow domain forms a tightly associated symmetrical dimer. embopress.org This dimerization is a crucial aspect of its structural organization and function. embopress.orgwikipedia.orgnih.gov The dimeric structure of the chromo shadow domain facilitates interactions with other proteins, often binding to a consensus peptide pentamer motif (PXVXL) found in many HP1-interacting partners. embopress.orgnih.gov The peptide binds across the dimer interface, embedded within a β-sheet formed by strands from each monomer. embopress.org

Functional Contributions of the Pchet1 Chromo Shadow Domain

The chromo shadow domain is primarily involved in mediating protein-protein interactions. wustl.eduepigenie.comembopress.orgwikipedia.orgnih.gov It is responsible for the self-association (dimerization) of HP1 proteins, which is thought to be important for compacting chromatin. wikipedia.orgnih.gov Additionally, the chromo shadow domain interacts with a variety of other proteins, including the histone methyltransferase SUV39H1 and proteins containing the PXVXL motif. wustl.eduepigenie.comembopress.orgnih.gov These interactions are vital for recruiting other factors to heterochromatin and establishing or maintaining a repressive chromatin state. epigenie.comembopress.orgwikipedia.org The chromo shadow domain's ability to interact with diverse partners underscores its central role as an adaptor molecule in chromatin regulation. wustl.eduembopress.org

Hinge Region Properties in this compound

The hinge region is a linker sequence of variable length and amino acid composition situated between the N-terminal chromo domain and the C-terminal chromo shadow domain of HP1 proteins, including Pchet1. wustl.edunih.goveje.cz In different HP1 homologs, the length of the hinge region can vary significantly. nih.gov For example, the hinge region of HP1a in Drosophila melanogaster is 63 residues, while HP1b and HP1c have smaller hinge regions of 37 and 18 residues, respectively. nih.gov

While often considered a flexible linker, the hinge region may possess properties that contribute directly to HP1 function beyond simply connecting the two globular domains. nih.gov Some studies suggest that the hinge can influence the in vitro binding capacity of the chromo shadow domain for certain proteins. nih.gov Furthermore, specific sequences within the hinge region may mediate interactions with other proteins. nih.gov Comparative sequence analysis of HP1 homologs has revealed conserved sequence blocks within the hinge, including an invariant KRK sequence and a potential nuclear localization signal. nih.gov These features suggest that the hinge region, despite its variability, may play a role in the localization and potentially the functional interactions of Pchet1. nih.gov The hinge's largely hydrophilic nature may also make it available for interactions with other cellular components. nih.gov

This compound is identified as a homolog of Heterochromatin Protein 1 (HP1) found in the mealybug Planococcus citri. biologists.comnih.govwustl.edu As an HP1 homolog, Pchet1 is expected to share the characteristic domain architecture of the HP1 protein family, which typically consists of an amino-terminal chromo domain (CD), a variable linker or hinge region, and a carboxyl-terminal chromo shadow domain (CSD). wustl.edu

Detailed high-resolution structural data, such as crystal structures or data from nuclear magnetic resonance (NMR) spectroscopy, specifically for Planococcus citri this compound are not available in the provided research findings. Therefore, a precise description of its three-dimensional conformation at the atomic level or detailed insights into its internal molecular dynamics cannot be provided based on these sources.

Despite the lack of detailed structural data, research findings on Pchet1 and other HP1 homologs provide insights into the dynamic nature of this protein, particularly in the context of its cellular localization and interactions. Pchet1 has been observed to localize to both heterochromatin and euchromatin in mealybugs, indicating a dynamic association with different chromatin environments. wustl.edu This dynamic localization is crucial for its proposed roles in chromatin structure and gene regulation.

The chromo shadow domain of HP1 proteins, including those from P. citri, is known to be involved in self-association and interactions with a variety of other proteins. wustl.edu These interactions are dynamic processes that influence the protein's recruitment to specific chromatin sites and its function as a potential cross-linker in organizing higher-order chromatin structure. wustl.edu The ability of the chromo shadow domain to engage in multiple interactions suggests that its conformation and dynamics are key to mediating these diverse protein-protein associations.

Iv. Subcellular Localization and Chromatin Association of Pchet1 Protein

Nuclear Localization of Pchet1 Protein

Pchet1 is primarily localized within the nucleus. As an HP1 homolog, its nuclear presence is consistent with the known function of HP1 proteins in associating with chromatin, a key nuclear component. HP1 proteins are generally abundant components of the nucleus, particularly within heterochromatin, a highly condensed nuclear compartment. nih.gov The nuclear localization of proteins is typically mediated by specific amino acid sequences known as Nuclear Localization Signals (NLSs). wikipedia.orgnih.govyoutube.com These signals facilitate the transport of proteins from the cytoplasm into the nucleus via the nuclear transport machinery, involving proteins like importin. wikipedia.orgyoutube.com

Chromatin Binding Patterns of this compound

Unlike some HP1 homologs that show strict specificity for heterochromatin, Pchet1 exhibits a broader chromatin association pattern. Studies in Planococcus citri have indicated that Pchet1 localizes to both heterochromatin and euchromatin. nih.gov This suggests that Pchet1 may have less stringent specificity for heterochromatin compared to other HP1 proteins. nih.gov

Association of this compound with Heterochromatin Compartments

HP1 proteins are well-established components of heterochromatin, a condensed form of chromatin associated with gene silencing. nih.govresearchgate.netwustl.eduplos.orgnih.gov The canonical mechanism involves the binding of the HP1 chromodomain to di- and tri-methylated lysine (B10760008) 9 on histone H3 (H3K9me2/3), a key epigenetic mark of heterochromatin. researchgate.netplos.orgnih.govresearchgate.net This interaction is crucial for the formation and maintenance of heterochromatin structure and associated gene repression. researchgate.netplos.orgnih.gov Given that Pchet1 is an HP1 homolog, its association with heterochromatin is expected and has been observed. nih.gov

Association of this compound with Euchromatin Regions

Interestingly, Pchet1 has also been found to localize to euchromatin, the less condensed, transcriptionally active form of chromatin. nih.gov This is in contrast to the typical view of HP1 as being exclusively heterochromatic. The presence of HP1 homologs in euchromatic regions has been observed for other HP1 variants, such as Drosophila HP1b and HP1c, which localize to both heterochromatin and euchromatin, or are restricted exclusively to euchromatin, respectively. nih.gov The mechanisms by which HP1 proteins, including Pchet1, target and function in euchromatin are not fully understood but may involve interactions with other proteins or specific chromatin features. nih.gov

Context-Dependent Chromatin Targeting of this compound

The observation that Pchet1 binds to both heterochromatin and euchromatin suggests a context-dependent mechanism for its chromatin targeting. nih.gov The specificity of HP1 proteins for different chromatin regions can be influenced by variations in their protein domains, such as the hinge and chromo shadow domains, and interactions with other nuclear proteins. nih.govresearchgate.net These interactions can tether HP1 proteins to specific chromatin sites or influence their binding affinity. researchgate.net The dynamic nature of chromatin itself, including modifications and interactions with other factors, likely contributes to the context-dependent localization of proteins like Pchet1. nih.govplos.org

V. Molecular Interactions of Pchet1 Protein

Pchet1 Protein Interactions with Histone Modifications

HP1 proteins, including Pchet1 by homology, are well-established readers of specific post-translational modifications on histone tails, which are crucial for establishing and maintaining distinct chromatin states. The interaction with methylated lysine (B10760008) residues on histone H3 and H4 is particularly significant.

Binding Affinity to Methylated Histone H3 Lysine 9 (H3K9me) Marks

A defining characteristic of HP1 proteins is their ability to bind to methylated lysine 9 of histone H3 (H3K9me). This interaction is primarily mediated by the protein's chromodomain. Studies on HP1 homologs have shown a specific affinity for H3K9me2 and H3K9me3 marks. For instance, the chromodomain of the Schizosaccharomyces pombe HP1 homolog, Swi6 (Chp1), has been shown to bind H3K9me peptides with high affinity. nih.govbiorxiv.org Isothermal titration calorimetry (ITC) experiments have demonstrated that Chp1 binds H3K9me3 with at least 5-fold higher affinity than Swi6 and exhibits an unusually tight association with H3K9me. nih.gov While direct binding affinity data specifically for Pchet1's interaction with H3K9me are not extensively detailed in the provided sources, its homology to HP1 strongly suggests a similar mode of interaction and binding preference for these repressive histone marks. HP1 proteins generally bind H3K9me peptides with affinities in the low micromolar range (1-10 µM). biorxiv.org The strength of this interaction can be influenced by the extent of H3 tail methylation and other auxiliary factors. researchgate.net

Interactions with Methylated Histone H4 Lysine 20 (H4K20me) Marks

Methylation of histone H4 at lysine 20 (H4K20me) is another important histone modification involved in various nuclear processes, including DNA damage repair, DNA replication, and chromatin compaction. nih.govwikipedia.org H4K20me exists in mono-, di-, and trimethylated states, each potentially associated with different functions. wikipedia.org While H3K9me is the primary histone mark recognized by the HP1 chromodomain, interactions between HP1 proteins and H4K20me have also been explored in the broader context of chromatin regulation and the recruitment of effector proteins. Some studies on HP1 homologs and interacting partners involved in heterochromatin formation suggest potential links or cooperative mechanisms involving both H3K9me and H4K20me. For example, proteins that bind to H4K20me, such as Pdp1 (which contains a PWWP domain that binds H4K20me), can influence the localization of histone methyltransferases like Set9, which catalyzes H4K20 methylation. nih.gov The interplay between different histone modifications and the proteins that recognize them contributes to the complexity of the histone code and its interpretation by proteins like HP1 and its homologs. plos.orgnih.gov While a direct, high-affinity binding of the Pchet1 chromodomain specifically to H4K20me is not explicitly detailed in the search results, the broader context of HP1 function in heterochromatin suggests potential indirect or context-dependent interactions or influences related to this mark.

This compound Interactions with Non-Histone Proteins

Beyond histones, Pchet1, as an HP1 homolog, is expected to engage in interactions with a variety of non-histone proteins. These interactions are critical for recruiting other factors to heterochromatin, forming functional protein complexes, and mediating downstream effects on chromatin structure and gene expression.

Direct Protein-Protein Interaction Partners of this compound

HP1 proteins interact with numerous non-histone proteins, often through their chromoshadow domain. wustl.edu These interactions contribute to the diverse roles of HP1 in processes such as gene silencing, nuclear organization, and DNA repair. While a comprehensive list of direct interaction partners specifically for Pchet1 is not available in the provided sources, studies on other HP1 homologs have identified various interacting proteins. These include components of chromatin assembly factor 1 (CAF-1), such as the p150 subunit, which interacts with the chromoshadow domain of the mouse HP1 homolog MOD1. wustl.edu Other reported HP1 partners include proteins involved in heterochromatin assembly and maintenance, such as SU(VAR) proteins, and nuclear envelope proteins like the Lamin B receptor (LBR). researchgate.netwustl.edu The chromoshadow domain appears to be a key module for mediating these diverse protein-protein interactions. wustl.edu Identifying the specific direct interaction partners of Pchet1 would provide crucial insights into its precise functions within the mealybug cellular context. Techniques like affinity purification followed by mass spectrometry are commonly used to identify protein interaction partners. nih.govnih.gov

Formation of this compound-Containing Protein Complexes

HP1 proteins are known to form protein complexes, and their ability to oligomerize, often mediated by the chromoshadow domain, is important for their function and localization. biorxiv.orgwustl.eduthermofisher.com This oligomerization can stabilize interactions and contribute to the formation of higher-order chromatin structures. biorxiv.org Pchet1 has been reported to undergo self-association, similar to other HP1 family proteins. wustl.edu The formation of Pchet1-containing protein complexes is likely essential for its roles in chromatin organization and regulation in P. citri. These complexes may involve other HP1 paralogs (such as Pchet2, also found in P. citri) wustl.edubiologists.comresearchgate.net and the non-histone protein partners discussed above. The composition and dynamics of these complexes would dictate the specific functions of Pchet1 at different genomic locations and cellular states. The formation of multi-protein complexes can enhance the affinity and specificity of protein-nucleic acid interactions. thermofisher.com

This compound Interactions with Nucleic Acids

Proteins that interact with chromatin often also interact directly with DNA or RNA. Protein-nucleic acid interactions are fundamental to many cellular processes, including transcription, replication, and DNA repair. thermofisher.comfortislife.comnih.gov Proteins can interact with nucleic acids through various forces, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions. thermofisher.comnih.gov

While the primary mode of chromatin association for HP1 proteins is through their interaction with H3K9me, some evidence suggests that HP1 proteins may also interact with DNA. biorxiv.orgwustl.eduplos.org Some studies have reported that Drosophila HP1a is a DNA-binding protein. wustl.edu However, other analyses suggest that the chromodomain, while mediating protein-protein interactions, may be less suited for direct protein-nucleic acid interactions based on its surface charge distribution. wustl.edu Despite this, HP1 proteins have been shown to bind weakly to reconstituted methylated nucleosomal arrays and purified native chromatin, suggesting potential additional interaction modes beyond just the H3 tail. plos.org

The interaction of HP1 proteins with nucleic acids can be influenced by their oligomerization state and the formation of protein complexes. biorxiv.orgthermofisher.com Oligomerization can stabilize higher-order protein configurations that facilitate interactions with chromatin, potentially involving both histone tails and DNA. biorxiv.org While the extent and nature of direct nucleic acid interaction by Pchet1 are not explicitly detailed in the provided sources, its role in chromatin organization suggests that it may either directly interact with DNA or RNA or be part of complexes that do. Further research is needed to fully elucidate the nature and functional significance of Pchet1's interactions with nucleic acids. Methods like electrophoretic mobility shift assays (EMSA) and chromatin immunoprecipitation (ChIP) can be used to study these interactions. fortislife.com

Data Table: Summary of Key Molecular Interactions of HP1 Homologs (Relevant to Pchet1)

Interaction TypeInteracting Partner(s)Mediating Domain (HP1)NotesSource(s)
Histone Modification BindingMethylated Histone H3 Lysine 9 (H3K9me2, H3K9me3)ChromodomainPrimary interaction for heterochromatin targeting. Affinity varies. nih.govbiorxiv.orgresearchgate.netplos.orgnih.govresearchgate.neteje.cz
Histone Modification BindingMethylated Histone H4 Lysine 20 (H4K20me)Not explicitly definedPotential indirect or context-dependent interactions. nih.govwikipedia.orgnih.gov
Non-Histone ProteinChromatin Assembly Factor 1 (CAF-1) subunit p150Chromoshadow domainInvolved in chromatin assembly. wustl.edu
Non-Histone ProteinSU(VAR) proteinsChromoshadow domainInvolved in heterochromatin assembly and gene silencing. researchgate.netwustl.edu
Non-Histone ProteinLamin B Receptor (LBR)Chromoshadow domainNuclear envelope protein, potential link to peripheral heterochromatin. wustl.edu
Protein Self-AssociationPchet1/HP1 itself (oligomerization)Chromoshadow domainImportant for function, localization, and complex formation. biorxiv.orgwustl.eduthermofisher.com
Nucleic AcidsDNANot explicitly definedSome evidence for interaction, potentially weak or context-dependent. biorxiv.orgwustl.eduthermofisher.comnih.govplos.org
Nucleic AcidsRNANot explicitly definedPotential interactions within complexes. thermofisher.comfortislife.com

Note: This table summarizes findings primarily from studies on HP1 homologs, extrapolated to Pchet1 based on its classification.

Vi. Biological Roles and Mechanisms of Action of Pchet1 Protein

Role of Pchet1 Protein in Gene Expression Regulation

As an HP1 homolog, Pchet1 is centrally involved in the regulation of gene expression, a fundamental process where the genetic information encoded in DNA is used to synthesize a functional gene product like a protein. wikipedia.orgmedlineplus.gov This regulation is critical for cells to respond to their environment and to maintain their specific identity and function. medlineplus.gov Pchet1, like other HP1 proteins, can act as both a repressor and, more surprisingly, an activator of transcription, demonstrating its versatile role in gene control. epigenie.comnih.gov

The most well-characterized role of the HP1 protein family is in transcriptional silencing, the process of turning genes "off". pnas.orgnih.gov This function is intimately linked to the formation of heterochromatin, a tightly packed form of DNA that is generally inaccessible to the cellular machinery responsible for transcription. wustl.edunih.gov

The classical mechanism involves the specific recognition of a particular epigenetic mark on histone proteins. nih.gov Histones are the proteins around which DNA is wound, and chemical modifications to them can alter gene expression. wikipedia.org HP1 proteins use a specialized region called the chromodomain to bind directly to histone H3 that has been methylated at lysine (B10760008) 9 (a modification known as H3K9me). oup.comnih.gov This binding is a hallmark of transcriptionally silent regions of the genome. nih.gov

Once bound to the methylated histone, HP1 can recruit other proteins, including the enzyme SUV39H1, which can methylate adjacent histones. epigenie.com This creates a positive feedback loop, allowing the repressive H3K9me mark and HP1 protein to spread along the chromosome, leading to the formation and maintenance of silent heterochromatin domains. epigenie.com This process effectively prevents genes within these regions from being expressed. wustl.edu This mechanism of silencing is evolutionarily conserved, suggesting that Pchet1 employs a similar strategy in mealybugs to silence specific genes. pnas.org

Mechanism ComponentDescriptionKey Interacting Molecules
Recognition The chromodomain of HP1/Pchet1 binds to methylated lysine 9 on histone H3 (H3K9me). oup.comnih.govHistone H3 (specifically H3K9me)
Recruitment HP1/Pchet1 recruits other proteins to the site. epigenie.comSUV39H1 (histone methyltransferase)
Propagation The recruited enzymes methylate adjacent histones, creating more binding sites for HP1/Pchet1. epigenie.comHistone H3, SUV39H1
Silencing The spread of HP1/Pchet1 and associated proteins leads to the formation of compact heterochromatin, blocking gene transcription. wustl.eduDNA methyltransferases, other silencing factors

This silencing is not just a passive process but is actively maintained. In some organisms, components of the RNA interference (RNAi) pathway, such as the RNA-Induced Transcriptional Silencing (RITS) complex, can guide the machinery that methylates histones to specific locations, thereby initiating the recruitment of HP1 and ensuring the silencing of target genes. wikipedia.orgnih.gov

Contrary to its primary role as a gene silencer, research has revealed that HP1 proteins, and by extension their homologs like Pchet1, can also be involved in the activation of genes. nih.gov This dual functionality highlights the complexity of gene regulation. frontiersin.org

Studies in Drosophila have shown that HP1a is found at many active gene locations (euchromatic sites), including developmental and heat-shock-induced puffs on polytene chromosomes. nih.gov Its presence at these active sites is associated with the transcripts of these genes, suggesting a role in positively regulating their expression. nih.gov Further research indicates that HP1 is required for the positive regulation of over one hundred euchromatic genes in Drosophila. nih.gov The mechanism for this activation is distinct from its silencing function and is thought to involve interactions with different sets of proteins, such as heterogeneous nuclear ribonucleoproteins (hnRNPs), which are involved in processing RNA transcripts. nih.gov

The ability of a single protein to act as both a repressor and an activator often depends on its context, including its post-translational modifications and the specific proteins it interacts with. frontiersin.org For instance, a phosphorylated form of the human HP1γ protein is found almost exclusively in euchromatin (active chromatin) and is associated with transcriptional elongation. epigenie.com

Involvement of this compound in Transcriptional Silencing Mechanisms

This compound in Higher-Order Chromatin Organization

The arrangement of DNA within the nucleus is a complex, multi-layered challenge. Pchet1, as an HP1 homolog, is a key architectural protein that helps organize the genome into functional domains. wustl.edueje.cz This organization is not random and is crucial for regulating which genes are accessible for expression. frontiersin.org

HP1 proteins are fundamental to the process of chromatin compaction, the folding of the "beads-on-a-string" chain of nucleosomes into more complex, dense structures. nih.govfrontiersin.org This compaction is most evident in the formation of heterochromatin. mdpi.com

The structure of the HP1 protein is key to its function as a chromatin organizer. It contains two conserved domains: the chromodomain, which binds to methylated histones, and the chromo shadow domain (CSD) at the other end. oup.comnih.gov The CSD allows HP1 proteins to bind to each other (dimerize) and to a variety of other non-histone chromosomal proteins. pnas.orgnih.gov This ability to act as a bifunctional cross-linker allows HP1 to bridge different nucleosomes and protein complexes, effectively pulling regions of chromatin together and promoting a compacted state. wustl.edu Recent studies have also suggested that the process of liquid-liquid phase separation, where HP1 proteins self-associate to form distinct liquid-like droplets, contributes to the formation and maintenance of condensed heterochromatin compartments. mdpi.comias.ac.in

FeatureRole in Compaction
Chromodomain Anchors the protein to specific sites on the chromatin via H3K9me marks. oup.comnih.gov
Chromo Shadow Domain (CSD) Mediates dimerization with other HP1 molecules and interacts with other structural proteins, cross-linking chromatin fibers. pnas.orgnih.gov
Phase Separation HP1 proteins can form liquid-like condensates that concentrate chromatin and associated factors, promoting a compact state. mdpi.comias.ac.in

HP1 is known to be a component of centromeres and telomeres, the specialized regions of chromosomes that are critical for proper chromosome segregation during cell division and for protecting the ends of chromosomes, respectively. pnas.orgnih.gov In Drosophila, the loss of HP1 function leads to defects such as telomere fusions, highlighting its role in maintaining chromosome integrity. wustl.edu The cohesin complex, another set of proteins essential for holding sister chromatids together, works in concert with proteins like HP1 to ensure proper chromosome dynamics. ijbs.com This suggests that Pchet1 likely plays a similar vital role in the structural maintenance of chromosomes in the mealybug. uniprot.orguniprot.org

Contribution of this compound to Chromatin Compaction

This compound in Genomic Imprinting

Genomic imprinting is a specialized form of gene regulation where only one copy of a gene—either the one inherited from the mother or the one from the father—is expressed. genome.gov The other copy is silenced, often through epigenetic mechanisms like DNA methylation. nih.gov This phenomenon is particularly dramatic in the mealybug, where the entire set of chromosomes inherited from the father becomes heterochromatic and transcriptionally inactive in male embryos. nih.govkarger.com

Studies on mealybugs have implicated HP1 homologs, such as Pchet1, in this large-scale silencing process. nih.gov The process of facultative heterochromatization, where an entire chromosome set is inactivated based on its parental origin, appears to involve a chromatin-based mechanism. karger.com While the precise role of Pchet1 is still under investigation, its known function in establishing and maintaining heterochromatin makes it a prime candidate for involvement in the imprinting process that defines male development in mealybugs. karger.com Antibodies raised against an HP1 homolog in the mealybug showed it to be a male-specific nuclear protein, further linking it to this sex-specific chromosome-wide silencing. nih.gov

Specific Role of this compound in Facultative Heterochromatinization

Facultative heterochromatin is chromatin that can reversibly switch between a condensed, transcriptionally silent state (heterochromatin) and a more open, active state (euchromatin). This process is crucial for developmental gene regulation. In Planococcus citri, a dramatic example of facultative heterochromatinization occurs in males, where the entire paternal set of chromosomes becomes heterochromatic. nih.gov

Research indicates that the role of Pchet1 in this specific process is distinct from its counterpart, Pchet2. While Pchet2 is preferentially associated with the male-specific heterochromatin and is essential for its formation, Pchet1 exhibits a different localization pattern. biologists.combiologists.com Immunohistochemistry studies have shown that Pchet1 is a male-specific nuclear protein; however, it is not specifically localized to the heterochromatic chromosome set. nih.gov Instead, it is found in both heterochromatin and euchromatin, suggesting a more generalized role in chromatin architecture rather than a specific function in the facultative heterochromatinization of the paternal chromosomes. nih.gov

This compound Function in Sex-Specific Chromatin Dynamics

The expression and localization of Pchet1 appear to be sex-specific. Studies have identified Pchet1 as a male-specific nuclear protein. nih.gov Its presence is noted at very low levels, if at all, in females. biologists.com This male-specific expression pattern points towards a potential role in the unique chromatin dynamics observed in male mealybugs.

In male P. citri, the paternal chromosome set undergoes heterochromatinization and becomes genetically inert, a phenomenon known as parahaploidy. nih.gov While Pchet2 is clearly involved in establishing and maintaining this silent state, the function of the co-existing Pchet1 is less clear. Its distribution across both euchromatin and heterochromatin in males suggests it may be involved in broader aspects of nuclear organization that are specific to the male developmental program. nih.gov The self-association of P. citri HP1-like proteins has been reported, which could contribute to the formation of distinct chromatin compartments. wustl.edu

The differential localization of HP1-like proteins is a known phenomenon in other organisms as well, where different homologs can target heterochromatin, euchromatin, or both, thereby contributing to the complexity of chromatin-based regulation. nih.gov

This compound in Developmental Processes

The involvement of Pchet1 in the broader developmental processes of Planococcus citri can be inferred from its characteristics as an HP1-like protein and its male-specific expression. HP1 proteins, in general, are crucial regulators of gene expression and are involved in various developmental pathways. wustl.edu

The developmental process in male mealybugs is intrinsically linked to the process of facultative heterochromatinization of the paternal genome. nih.gov While Pchet1 does not appear to be a primary driver of the large-scale silencing of the paternal chromosome set, its presence as a male-specific nuclear protein suggests a role in other developmental events specific to males. nih.gov The precise nature of this role remains an area for further investigation.

The table below summarizes the key characteristics and findings related to the this compound.

FeatureDescriptionSource(s)
Organism Planococcus citri (Mealybug) biologists.com
Protein Family HP1 (Heterochromatin Protein 1) Homolog biologists.comnih.gov
Key Structural Domains N-terminal chromodomain, C-terminal chromo-shadow domain eje.cz
Localization Male-specific nuclear protein; found in both heterochromatin and euchromatin nih.govnih.gov
Role in Facultative Heterochromatinization Not a primary factor in the heterochromatinization of the paternal chromosome set in males.
Sex-Specific Function Expressed predominantly in males, suggesting a role in male-specific chromatin dynamics. biologists.comnih.gov
Homolog Comparison Distinct from Pchet2, which is essential for paternal chromosome heterochromatinization. biologists.combiologists.com

Vii. Evolutionary Perspectives of Pchet1 Protein

Phylogenetic Analysis of Pchet1 Protein

Phylogenetic analysis, which reconstructs the evolutionary history of proteins based on sequence similarities, places Pchet1 within the conserved HP1 family, a group of proteins found in fungi, plants, and animals. nih.govllri.in These analyses typically involve aligning the amino acid sequences of the core conserved regions—the chromodomain and the chromo-shadow domain—to infer relationships. researchgate.net

A phylogenetic tree of eukaryotic HP1 proteins reveals that Pchet1 and its paralog, Pchet2, also from the mealybug, form a distinct branch. researchgate.net Notably, this analysis positions the mealybug HP1 proteins as one of the closest paralog groups to the HP1 proteins found in vertebrates. researchgate.net This relationship underscores a shared ancestry while highlighting the divergent evolutionary paths taken since their last common ancestor. The presence of at least two HP1 paralogs in the mealybug (Pchet1 and Pchet2) is itself an indicator of evolutionary divergence through gene duplication. researchgate.netbiologists.com

The fundamental architecture of HP1 proteins is remarkably conserved across vast evolutionary distances. epigenie.com A typical HP1 protein consists of an N-terminal chromodomain (CD) and a C-terminal chromo-shadow domain (CSD), connected by a less-conserved hinge region. wustl.edu The CD is known for its ability to bind to histone H3 that is methylated at lysine (B10760008) 9 (H3K9me), a key epigenetic mark for transcriptional repression, while the CSD facilitates dimerization and interactions with a wide array of other nuclear proteins. nih.govepigenie.comresearchgate.net

FeatureDescriptionConservation Status in Pchet1
Chromodomain (CD)N-terminal domain responsible for binding to methylated histones (e.g., H3K9me). nih.govConserved; 69.5% amino acid identity with Drosophila HP1 CD. biologists.com
Chromo-Shadow Domain (CSD)C-terminal domain involved in protein dimerization and interaction with other nuclear factors. nih.govPresent, but contributes to overall lower sequence identity (30% total vs. Drosophila HP1). biologists.com
Hinge RegionVariable linker region connecting the CD and CSD. wustl.eduPresent; highly variable sequence. researchgate.net
Internal RepeatsRepetitive amino acid sequences within the protein.Present; a unique feature not conserved in Drosophila HP1. biologists.com

While the core domains of Pchet1 are conserved, its functional characteristics and evolutionary trajectory show clear divergence from other well-studied HP1 family members. The most significant divergence is seen in its sub-nuclear localization. Canonical HP1 proteins, such as HP1a in Drosophila, are known for their specific targeting to and maintenance of heterochromatin. nih.gov In contrast, Pchet1 has been observed to localize to both heterochromatin and euchromatin, suggesting it has a broader, less specific role in chromatin binding. nih.gov

This functional divergence is likely a result of gene duplication, which allowed Pchet1 and Pchet2 to evolve new or modified roles (neofunctionalization or subfunctionalization). bornberglab.orgnih.gov The existence of multiple HP1 homologs with distinct localization patterns and functions is a recurring theme in HP1 evolution, with mammals having three main isoforms (HP1α, HP1β, HP1γ) and Drosophila having at least five, each with specialized roles. researchgate.netepigenie.com

CharacteristicPchet1 (P. citri)HP1a (D. melanogaster)Human HP1α (CBX5)
Primary LocalizationBoth heterochromatin and euchromatin. nih.govPredominantly pericentric heterochromatin and telomeres. wustl.eduPredominantly in centromeric heterochromatin. embopress.org
SpecificityLess specific for heterochromatin. nih.govHigh specificity for heterochromatin. nih.govHigh specificity for heterochromatin. embopress.org
Paralogs in SpeciesAt least one (Pchet2). biologists.comAt least four others (HP1b, HP1c, HP1d, HP1e). researchgate.netTwo others (HP1β, HP1γ). epigenie.com
Known Biological ContextMale-specific nuclear protein involved in paternal genome inactivation. biologists.comwustl.eduSuppressor of position-effect variegation, general heterochromatin formation. nih.govHeterochromatin formation and maintenance, gene silencing. epigenie.com

Conservation of this compound Sequence and Domain Architecture

Evolutionary Pressures Shaping this compound Functionality

The evolution of a protein is driven by the specific selective pressures faced by the organism. numberanalytics.com For Pchet1, the most potent evolutionary pressure is likely the unique genetic system of the mealybug, known as facultative heterochromatization. biologists.com In mealybug embryos destined to become males, the entire set of chromosomes inherited from the father becomes heterochromatic and genetically inactive shortly after fertilization. biologists.com

Pchet1 has been identified as a male-specific nuclear protein, strongly suggesting its adaptation for a specialized role in this whole-genome silencing process. biologists.comwustl.edu This biological context imposes a unique demand not seen in most other organisms: the need to recognize and regulate an entire chromosome set rather than just specific heterochromatic loci. This pressure could explain Pchet1's broader, less-specific chromatin binding affinity compared to HP1 proteins that function in constitutive heterochromatin. nih.gov

More broadly, the rapid evolution observed in many HP1 family members, particularly in insects, is thought to be driven by an evolutionary "arms race" with selfish genetic elements, such as transposons, which are abundant in heterochromatin. researchgate.netoup.com Proteins like HP1 must constantly adapt to recognize and silence these mobile elements, which are themselves rapidly evolving. This co-evolutionary conflict can drive the expansion and diversification of the HP1 gene family. oup.com

This compound as a Model for Chromatin Evolution

Pchet1 serves as an exceptional model for understanding the evolutionary plasticity of chromatin and its regulatory proteins. It demonstrates how a conserved protein family, the HP1s, can be adapted to serve highly specialized, lineage-specific functions. The study of Pchet1 provides several key insights into chromatin evolution:

Functional Plasticity: Pchet1 illustrates that the function of HP1 is not immutably fixed to the formation of constitutive heterochromatin. Its broader localization and role in facultative heterochromatization show how the same basic protein architecture can be repurposed for different regulatory outcomes. nih.gov

Co-option in Novel Biological Processes: The evolution of Pchet1 for a role in the mealybug's unique chromosome inactivation system is a clear example of molecular co-option, where an existing protein is recruited and modified for a new biological process.

Evolution of the "Histone Code": The "histone code" hypothesis posits that specific histone modifications are read by effector proteins to enact downstream functions. nih.gov Pchet1's divergence suggests that the "readers" of this code can evolve distinct properties, thereby altering the interpretation of epigenetic marks to fit specialized biological needs. Its study can help elucidate how the machinery that regulates genome organization and expression can evolve to produce organismal diversity. nih.gov

Viii. Research Methodologies for Pchet1 Protein Investigation

Genetic Manipulation Approaches for Pchet1 Gene

Genetic manipulation techniques are crucial for understanding the cellular role of pchet1 protein by altering the expression or sequence of its encoding gene.

Gene Interference and Knockdown Studies

Gene interference and knockdown studies aim to reduce the expression levels of a target gene, such as the gene encoding this compound. RNA interference (RNAi) is a common method for achieving gene knockdown by using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that target the mRNA of the gene, leading to its degradation or translational repression. licorbio.comwikipedia.org This reduction in protein levels can help researchers infer the protein's function by observing the resulting phenotypic changes in the cell or organism. licorbio.comgeneticeducation.co.in Gene knockdown typically results in a partial reduction of gene expression, unlike gene knockout which aims for complete inactivation. geneticeducation.co.in The extent of phenotypic alteration in gene knockdown depends on the degree of mRNA suppression. geneticeducation.co.in While these methods are widely used to study gene function and their roles in diseases, specific applications and findings for this compound knockdown were not found in the search results. licorbio.comgeneticeducation.co.in

CRISPR/Cas9-Mediated Genome Editing of Pchet1 Locus

CRISPR/Cas9 is a powerful genome editing technology that allows for precise modifications to the DNA sequence of a gene, including the locus encoding this compound. medlineplus.govnih.govyoutube.com This system utilizes a guide RNA to direct the Cas9 enzyme to a specific genomic location, where it creates a double-strand break in the DNA. medlineplus.govyoutube.com The cell's natural repair mechanisms can then be leveraged to introduce targeted mutations, insertions, or deletions, or to replace an existing DNA segment with a customized sequence. medlineplus.gov For studying pchet1, CRISPR/Cas9 can be used to create knockout cell lines or organisms where the pchet1 gene is inactivated, or to introduce specific mutations to study the effect of altered protein sequence on its function. licorbio.comgeneticeducation.co.in CRISPR interference (CRISPRi), a variation using a catalytically inactive Cas9, can also be employed for gene silencing by repressing transcription. frontiersin.org The CRISPR/Cas9 system offers advantages in terms of speed, cost-effectiveness, accuracy, and efficiency compared to earlier genome editing methods. medlineplus.gov Despite the broad applicability of CRISPR/Cas9 in genome editing, specific research findings on the CRISPR/Cas9-mediated editing of the pchet1 locus were not identified in the search results. nih.govneb.comnih.gov

Protein-Based Methodologies for this compound Analysis

These methodologies directly focus on the this compound itself to determine its location, interactions, and associated molecules.

Immunohistochemistry and Immunofluorescence for Localization

Immunohistochemistry (IHC) and Immunofluorescence (IF) are antibody-based techniques used to determine the location and distribution of a specific protein, such as pchet1, within tissues or cells. histobiolab.comnih.gov IHC typically uses an enzymatic detection system that produces a colored precipitate at the site of antibody binding, visualized with a brightfield microscope. histobiolab.com IF, on the other hand, employs fluorescently labeled antibodies, allowing visualization with a fluorescence microscope. histobiolab.comsigmaaldrich.com Both techniques utilize specific antibodies that bind to the target protein antigen. histobiolab.comnih.gov IHC is often used for tissue sections, while immunocytochemistry (ICC), a related technique, is used for cultured cells. histobiolab.com IF offers the advantage of multiplexing, enabling the simultaneous localization of multiple proteins within the same sample using different colored fluorescent tags. histobiolab.com These methods are valuable for understanding the cellular and subcellular localization of this compound, which can provide clues about its function. histobiolab.comsigmaaldrich.com However, specific immunohistochemical or immunofluorescence data for this compound were not found in the search results. nih.govnih.gov

Chromatin Immunoprecipitation (ChIP) Assays for Chromatin Binding

Chromatin Immunoprecipitation (ChIP) is a technique used to investigate the interaction between proteins and DNA in the cell. sigmaaldrich.comwikipedia.org For this compound, ChIP assays could be used to determine if it binds to specific regions of chromatin or DNA. The general ChIP protocol involves crosslinking proteins to DNA, fragmenting the chromatin, and then using an antibody specific to the protein of interest (pchet1) to immunoprecipitate the protein-DNA complexes. sigmaaldrich.comwikipedia.orgmerckmillipore.comptglab.comcellsignal.com The DNA fragments associated with the protein are then purified and can be analyzed using techniques like PCR, qPCR, microarrays (ChIP-chip), or next-generation sequencing (ChIP-seq) to identify the DNA sequences bound by the protein. sigmaaldrich.comwikipedia.orgmerckmillipore.comcellsignal.com ChIP is particularly useful for studying transcription factors and other DNA-binding proteins to map their binding sites across the genome. sigmaaldrich.comwikipedia.orgmerckmillipore.com Despite the utility of ChIP for studying protein-DNA interactions, specific data from ChIP assays for this compound were not available in the search results. sigmaaldrich.comwikipedia.orgmerckmillipore.comptglab.comcellsignal.com

Biochemical Assays for Protein-Protein Interactions

Biochemical assays are employed to identify and characterize interactions between this compound and other proteins. Protein-protein interactions are fundamental to many cellular processes. nih.govthermofisher.comabcam.com Various in vitro biochemical strategies exist for isolating and characterizing these interactions, including co-immunoprecipitation, blue native gel electrophoresis, in vitro binding assays, protein cross-linking, and rate-zonal centrifugation. nih.gov Co-immunoprecipitation (co-IP) is a common technique where an antibody against one protein (e.g., pchet1) is used to pull down the protein and any interacting partners. nih.govthermofisher.comabcam.com Pull-down assays are another method, often using tagged proteins. thermofisher.comabcam.com Synthetic genetic approaches like yeast two-hybrid screening can also reveal potential interacting partners, although these often require confirmation by independent biochemical methods due to potential false positives. nih.govplos.org Characterizing protein-protein interactions involving pchet1 can provide insights into the complexes it forms and the pathways it participates in. nih.govthermofisher.comabcam.com While biochemical methods for studying protein interactions are widely applied, specific findings regarding the protein interaction partners of this compound from biochemical assays were not found in the search results. nih.govthermofisher.comabcam.complos.orgplos.orgnih.gov

Recombinant this compound Expression and Purification Strategies

To facilitate detailed study and the generation of specific probes, recombinant this compound has been expressed and purified. A common strategy involves the use of bacterial expression systems. Specifically, the protein product of the pchet1 cDNA clone has been synthesized in Escherichia coli using the T7 RNA polymerase expression system. wikidata.orgwikipedia.org This system allows for high-level protein production upon induction.

For expression, the plasmid petchet1, containing the pchet1 gene sequence, was transformed into an E. coli strain suitable for T7 expression, such as BL21(DE3). wikidata.org Preparative cultures of the transformed bacteria are grown to a suitable optical density before protein expression is induced. Induction is typically achieved by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG), a molecular mimic of allolactose (B1665239) that triggers the transcription of genes under the control of the lac operator in the T7 system. wikipedia.orgservicebio.com

Following induction, the recombinant this compound, often expressed as a fusion protein to aid purification and detection, is isolated from the bacterial culture. wikidata.orgwikipedia.org Purification strategies would typically involve methods suitable for isolating proteins from bacterial lysates, such as affinity chromatography if a fusion tag (like a histidine tag) is used, or other chromatographic techniques based on the protein's biochemical properties. The purified recombinant Pchet1 fusion protein has been used to generate polyclonal antibodies, serving as a critical tool for subsequent research, particularly in localization studies. wikidata.orgwikipedia.org

Advanced Imaging Techniques for this compound Dynamics

Advanced imaging techniques have been instrumental in investigating the localization and distribution of the this compound within Planococcus citri. Immunohistochemistry is a key method employed for this purpose. wikipedia.org This technique utilizes antibodies raised against the this compound to visualize its presence in cellular and nuclear structures.

In studies on Planococcus citri, immunohistochemistry has been performed on mealybug squash preparations. wikipedia.org By applying polyclonal rat antibodies specifically generated against the recombinant Pchet1 fusion protein, researchers can detect where this compound is located within the mealybug cells. wikipedia.org This approach has revealed that Pchet1 is a male-specific nuclear protein. wikidata.orgwikipedia.org However, initial findings using this method did not show a specific association of Pchet1 with the heterochromatic set of chromosomes in mealybug males, which contrasted with the known heterochromatin-binding characteristic of its Drosophila homolog, HP1. wikidata.orgwikipedia.org Subsequent studies using different antibodies against HP1-like proteins in mealybugs have reported varying localization patterns, highlighting the importance of antibody specificity and experimental conditions in imaging studies. wasteless.bio

Computational and Bioinformatics Approaches in this compound Research

Computational and bioinformatics approaches have played a crucial role in characterizing the this compound at the sequence level and understanding its relationship to other proteins, particularly its homologs. These methods involve the analysis of DNA and protein sequences to predict characteristics and identify conserved regions.

Sequence analysis of the pchet1 cDNA clone has provided insights into the predicted protein product. Bioinformatics tools have been used for pairwise comparisons and DIAGON plots to assess the similarity between Pchet1, Pchet2 (another HP1 homolog in P. citri), and Drosophila HP1. wikidata.org These analyses revealed that Pchet1 and Pchet2 are homologous to HP1 outside the chromodomain but contain internal repeats not found in HP1. wikidata.org

Detailed Research Findings:

FeatureValue / DescriptionSource
OrganismPlanococcus citri (Mealybug) wikidata.orgwikipedia.org
Homolog ofDrosophila HP1 wikidata.orgwikipedia.org
Predicted Amino Acids173 wikidata.org
Predicted Molecular Mass~20 kDa wikidata.org
Predicted Net Charge-4 wikidata.org
Chromodomain Size37 amino acids wikidata.org
Chromodomain Identity to HP169.5% wikidata.org
Overall Identity to HP1~30% wikidata.org
Presence of Internal RepeatsYes (unlike HP1) wikidata.org
Localization (Initial Studies)Male-specific nuclear protein, not specifically associated with heterochromatic chromosomes wikidata.orgwikipedia.org

Q & A

Q. What experimental approaches are recommended for initial characterization of pchet1 protein?

Begin with hypothesis-driven experimental designs, such as in vitro assays to assess enzymatic activity or binding properties. Use controlled conditions (e.g., buffer pH, temperature) to minimize variability. For structural analysis, employ techniques like X-ray crystallography or cryo-EM, ensuring proper protein purification protocols (e.g., affinity chromatography with His-tagged pchet1) . Document methods comprehensively, focusing on critical parameters (e.g., concentration gradients, incubation times) without excessive procedural detail .

Q. How can researchers determine pchet1's functional role using bioinformatics tools?

Utilize databases like UniProt and RefSeq to retrieve conserved domains or motifs in pchet1 . Perform a basic analysis via ProteINSIDE to extract Gene Ontology (GO) terms, protein-protein interaction (PPI) data, and secretion signals . Cross-reference results with BLASTp to identify homologs and infer potential functions (e.g., catalytic activity, substrate specificity) .

Q. What methodologies are effective for validating protein-chemical interactions involving pchet1?

Combine in vitro binding assays (e.g., surface plasmon resonance) with computational docking simulations. Validate interactions using datasets like ChEMBL or PDSP KiDatabase, prioritizing high-affinity interactions (Kd < 1 µM) . Include negative controls (e.g., scrambled peptide competitors) to confirm specificity .

Advanced Research Questions

Q. How can batch-to-batch variability in synthetic pchet1 peptides be minimized for sensitive assays?

Request additional quality control (QC) measures during peptide synthesis, including mass spectrometry (MS) for sequence verification and HPLC for purity (>95%). Specify TFA removal (<1%) if cell-based assays are planned . For longitudinal studies, standardize peptide concentration across batches via quantitative amino acid analysis .

Q. What strategies resolve contradictory findings in pchet1's subcellular localization across studies?

Re-evaluate experimental conditions:

  • Antibody validation : Confirm antibody specificity using knockout cell lines.
  • Imaging controls : Include dual-labeling with established markers (e.g., nuclear envelope proteins) .
  • Data interpretation : Use statistical clustering (e.g., PCA) to distinguish artifacts from true signals . Publish raw imaging data in repositories like Zenodo for independent verification .

Q. How should discrepancies between automated and expert-driven protein classification of pchet1 be addressed?

Automated tools (e.g., InterProScan) provide broad categories but may miss nuanced functions. Cross-validate results with manual curation using literature mining (e.g., PubMed annotations) and domain-specific databases (e.g., Pfam). Resolve conflicts by conducting functional assays (e.g., enzymatic activity tests) to confirm predictions .

Q. What in silico approaches optimize pchet1's stability for structural studies?

Use Rosetta or FoldX for computational mutagenesis to identify stabilizing mutations (e.g., ΔΔG < -2 kcal/mol). Validate predictions with thermal shift assays (Tm increase ≥5°C) . For pH-sensitive studies, apply tools like H++ to model ionization states and predict aggregation-prone regions .

Q. How can researchers design a PICOT framework to investigate pchet1's therapeutic potential?

  • Population (P) : Cell lines with pchet1 overexpression.
  • Intervention (I) : Small-molecule inhibitors targeting pchet1.
  • Comparison (C) : Wild-type vs. knockout models.
  • Outcome (O) : Quantify apoptosis via flow cytometry (Annexin V/PI staining).
  • Time (T) : 72-hour treatment. This structure ensures focused hypothesis testing and aligns with systematic review methodologies .

Methodological Best Practices

  • Data Reproducibility : Adhere to NIH guidelines for preclinical reporting (e.g., detailing animal protocols, blinding procedures) .
  • Conflict Resolution : Replicate experiments across independent labs using standardized protocols (e.g., ATCC cell lines, identical buffer formulations) .
  • Ethical Compliance : Disclose all funding sources and conflicts of interest in submissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.